molecular formula C24H27NO3 B2899695 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide CAS No. 923123-15-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2899695
CAS No.: 923123-15-3
M. Wt: 377.484
InChI Key: AUHZNVQJCGEXRD-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide, also known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in the production of pro-inflammatory mediators and extracellular matrix remodeling. It has also been found to activate the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism. In addition, this compound has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest, as well as inhibit tumor angiogenesis and metastasis. In inflammation models, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. Furthermore, this compound has been shown to have neuroprotective effects by inhibiting the accumulation of amyloid-beta and alpha-synuclein, as well as the activation of microglia and astrocytes.

Advantages and Limitations for Lab Experiments

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. It also has a well-defined chemical structure and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its therapeutic potential and identify new targets for drug development. Another area of research is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic efficacy and safety.

Synthesis Methods

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can be synthesized by using a multistep process. The initial step involves the condensation of 4-tert-butylphenol with 4-hydroxycoumarin in the presence of a strong acid catalyst to form 2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-ol. This intermediate is then converted to the final product, this compound, by reacting it with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit tumor angiogenesis and metastasis by targeting various signaling pathways involved in these processes. In addition, this compound has been studied for its anti-inflammatory properties in various models of inflammation, including rheumatoid arthritis and inflammatory bowel disease. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. Furthermore, this compound has been studied for its potential neuroprotective effects in various models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. It has been found to inhibit the accumulation of amyloid-beta and alpha-synuclein, as well as the activation of microglia and astrocytes.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-23(2,3)16-9-7-15(8-10-16)20-14-19(26)18-12-11-17(13-21(18)28-20)25-22(27)24(4,5)6/h7-14H,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZNVQJCGEXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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